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molecular formula C10H7NO3 B1667810 8-Hydroxyquinoline-2-carboxylic acid CAS No. 1571-30-8

8-Hydroxyquinoline-2-carboxylic acid

Cat. No. B1667810
M. Wt: 189.17 g/mol
InChI Key: UHBIKXOBLZWFKM-UHFFFAOYSA-N
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Patent
US05804588

Procedure details

8-Hydroxyquinoline-2-carboxylic acid (2.08 g) and tetrahydrofuran (200 ml) were combined and stirred with ice bath cooling. Diazomethane (approx. 16.6 mmol in solution in diethyl ether) was then added and the whole stirred for 1.5 h as it slowly warmed to room temperature. Nitrogen was blown through the reaction mixture to purge any excess diazomethane and the solution was evaporated in vacuo to give the title compound (1.6 g).
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
16.6 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([C:12]([OH:14])=[O:13])[CH:8]=[CH:7]2.[N+](=[CH2:17])=[N-]>O1CCCC1>[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([C:12]([O:14][CH3:17])=[O:13])[CH:8]=[CH:7]2

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC(=NC12)C(=O)O
Step Two
Name
Quantity
16.6 mmol
Type
reactant
Smiles
[N+](=[N-])=C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred with ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the whole stirred for 1.5 h as it
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to purge any excess diazomethane
CUSTOM
Type
CUSTOM
Details
the solution was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC=C2C=CC(=NC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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